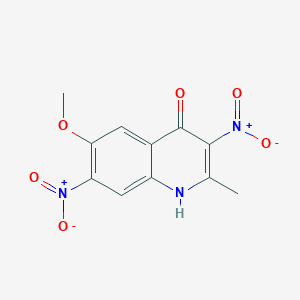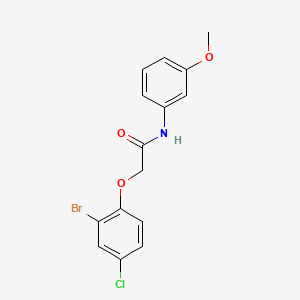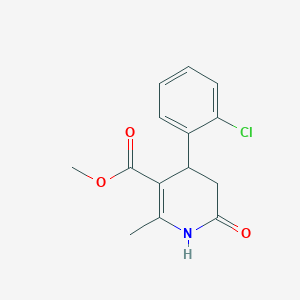![molecular formula C17H18N4OS B4965575 7-[(4-PHENYLPIPERAZINO)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B4965575.png)
7-[(4-PHENYLPIPERAZINO)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-Phenylpiperazino)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Phenylpiperazino)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves a multi-step process. One common method includes the cyclocondensation of 4-phenylpiperazine with thiazole derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as p-toluene sulfonic acid (PTSA) in an acetonitrile solvent medium . The reaction conditions are generally mild, with the reaction proceeding at room temperature and yielding the desired product in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized using a one-pot three-component reaction. This method involves the reaction of 4-phenylpiperazine, thiazole derivatives, and an appropriate aldehyde in the presence of a catalyst. The use of green chemistry principles, such as employing eco-friendly solvents and recyclable catalysts, is often emphasized to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
7-[(4-Phenylpiperazino)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolo[3,2-a]pyrimidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-[(4-Phenylpiperazino)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby disrupting essential biological pathways. For example, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, leading to antibacterial effects . Additionally, it may interact with cellular receptors involved in signal transduction, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one: Shares a similar core structure but lacks the phenylpiperazine moiety.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with comparable biological activities.
Pyrazolo[3,4-d]pyrimidine: Exhibits similar pharmacological properties but differs in its ring structure.
Uniqueness
7-[(4-Phenylpiperazino)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to the presence of the phenylpiperazine moiety, which enhances its binding affinity to specific biological targets. This structural feature contributes to its potent antimicrobial and anticancer activities, distinguishing it from other similar compounds .
Properties
IUPAC Name |
7-[(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c22-16-12-14(18-17-21(16)10-11-23-17)13-19-6-8-20(9-7-19)15-4-2-1-3-5-15/h1-5,10-12H,6-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNLNTXDGAFACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)N3C=CSC3=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R,4R)-1-[[2-(furan-2-yl)phenyl]methyl]-4-morpholin-4-ylpiperidin-3-ol](/img/structure/B4965502.png)
![2-[2-(4-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B4965513.png)
![N,N-diethyl-2-[4-[4-[(3-methylpyridin-2-yl)methyl]piperazine-1-carbonyl]triazol-1-yl]acetamide](/img/structure/B4965522.png)

![1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4965540.png)
![1-(2-chloro-4-fluorobenzyl)-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4965548.png)
![Methyl 3-[[3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzoyl]amino]-2-methylbenzoate](/img/structure/B4965553.png)


![N-ethyl-2,3-difluoro-N-[(3R*,4R*)-3-hydroxy-1-(2-thienylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B4965574.png)
![4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B4965580.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3-piperidinol](/img/structure/B4965589.png)
![N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide](/img/structure/B4965590.png)
![4'-[2-(3,4-dimethoxyphenyl)ethyl]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4965603.png)
